Discovery, Synthesis, and Pharmacological Profiling of H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH
Discovery, Synthesis, and Pharmacological Profiling of H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Rationale and Molecular Design
Somatostatin (SRIF) is a ubiquitous regulatory peptide that exerts its biological effects through five distinct G-protein coupled receptor (GPCR) subtypes (sst1–sst5). While sst2 and sst5 mediate the majority of SRIF's endocrine inhibitory actions (e.g., suppression of growth hormone and insulin), the sst4 receptor is predominantly localized in the central nervous system and is implicated in cognitive regulation, inflammation, and pain modulation. Developing highly selective sst4 agonists is critical for targeting neurological and inflammatory conditions without triggering unwanted endocrine side effects[1].
The nonapeptide H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH (with a critical intramolecular disulfide bridge between Cys2 and Cys9) was rationally designed to isolate sst4 activity[2].
Causality in Sequence Modifications
The design of this peptide deviates from native SRIF-14 to force a highly specific bioactive conformation:
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The Pharmacophore Core (Phe-Trp-Lys-Thr): This beta-turn sequence is universally required for SRIF receptor binding. However, substituting specific residues within and adjacent to this core dictates subtype selectivity.
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Ala4 and L-Trp5 Substitutions: The introduction of Alanine and L-Tryptophan at these specific positions within the cyclic scaffold creates steric and electrostatic constraints that are highly favored by the sst4 binding pocket, while sterically clashing with sst2 and sst5 receptors[2].
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N-terminal Tyrosine (Tyr1) Addition: The addition of Tyr outside the cyclic Cys2-Cys9 core is a calculated functionalization. Tyrosine contains a phenol ring that is highly amenable to electrophilic radioiodination ( 125 I). This allows the peptide to be converted into a radiotracer for competitive binding assays and receptor autoradiography without perturbing the internal cyclic pharmacophore responsible for receptor docking[2][3].
Chemical Synthesis and Oxidative Folding
The synthesis of this nonapeptide requires a rigorous, self-validating methodology to ensure the correct sequence assembly and the precise formation of the Cys2-Cys9 disulfide bond. The protocol below utilizes 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), grounded in the foundational methodologies established by[4].
Protocol 1: Iterative Fmoc-SPPS (Self-Validating Workflow)
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Resin Selection and Loading: Swell 2-Chlorotrityl chloride (CTC) resin in dichloromethane (DCM).
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Causality: CTC resin is chosen over standard Wang resin because its extreme steric bulk prevents the base-catalyzed enantiomerization (racemization) of the C-terminal Cysteine during the initial loading phase.
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Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF).
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Validation Checkpoint: Monitor the UV absorbance of the reaction effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct provides real-time quantitative validation of successful deprotection.
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Amino Acid Coupling: Sequentially couple the protected amino acids (Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH) using HBTU and DIPEA in DMF.
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Validation Checkpoint: Perform a Kaiser (ninhydrin) test after every coupling step. A colorless resin validates complete amide bond formation, whereas a blue color indicates incomplete coupling, triggering an automatic recoupling cycle.
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Global Cleavage: Treat the peptidyl-resin with Reagent K (94% TFA, 2.5% EDT, 2.5% H 2 O, 1% TIS) for 2 hours.
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Causality: The inclusion of ethanedithiol (EDT) and triisopropylsilane (TIS) is mandatory. These reagents act as highly reactive nucleophiles that scavenge the trityl and t-butyl carbocations generated during cleavage, preventing them from irreversibly alkylating the electron-rich side chains of Tryptophan and Cysteine.
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Protocol 2: Oxidative Folding and Purification
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Precipitation: Filter the cleavage cocktail into cold diethyl ether to precipitate the linear crude peptide. Centrifuge and wash thrice.
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Intramolecular Oxidation: Dissolve the linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a highly dilute concentration (<0.5 mg/mL). Stir openly in air for 24–48 hours.
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Causality: High dilution is a thermodynamic necessity. It kinetically favors intramolecular folding (Cys2 binding to Cys9 on the same molecule) over intermolecular cross-linking (polymerization).
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Validation Checkpoint: Perform an Ellman’s Reagent (DTNB) assay. The solution must remain colorless, validating the complete consumption of free sulfhydryl (-SH) groups and confirming 100% disulfide bond formation.
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Purification: Acidify to pH 4.0 with acetic acid to quench the oxidation. Purify via Preparative RP-HPLC (C18 column) using a linear gradient of acetonitrile in water (with 0.1% TFA).
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Final Validation: Analyze the lyophilized product via ESI-MS. The theoretical average molecular weight is 1166.37 Da[5].
Workflow of peptide synthesis, highlighting self-validating checkpoints and oxidative folding.
Pharmacological Profiling & Receptor Binding
To validate the receptor selectivity of H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH, competitive radioligand displacement experiments are utilized. The assay relies on displacing a non-selective universal radioligand, such as [ 125 I]-(Leu8,D-Trp22,Tyr25)-Somatostatin-28, from cells transfected with human sst1–sst5 receptors.
As reported by , the peptide demonstrates exceptional affinity for sst4 while remaining practically inert at the other four receptor subtypes[2].
Quantitative Binding Data Summary
| Receptor Subtype | Binding Affinity (IC 50 , nM) | Selectivity Ratio (vs. sst4) | Biological Implication |
| sst4 | 2.0 ± 0.5 | 1x (Target) | Potent target engagement |
| sst2 | 622 ± 85 | ~ 311x weaker | Avoids endocrine suppression |
| sst3 | 624 ± 213 | ~ 312x weaker | Avoids apoptotic triggering |
| sst5 | 692 ± 166 | ~ 346x weaker | Avoids insulin suppression |
| sst1 | > 1000 | > 500x weaker | No cross-reactivity |
Data derived from competitive radioligand displacement assays.
Mechanism of Action: sst4 Signaling Pathway
Upon binding to the sst4 receptor (IC 50 = 2.0 nM), the nonapeptide acts as a full agonist. The sst4 receptor is a GPCR coupled exclusively to inhibitory G-proteins (G αi/o ).
The activation of this cascade triggers two primary cellular responses:
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Enzymatic Inhibition: The G αi subunit directly inhibits Adenylyl Cyclase (AC), leading to a sharp decrease in intracellular cyclic AMP (cAMP) levels. This reduction prevents the activation of Protein Kinase A (PKA), dampening downstream excitatory phosphorylation events[3].
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Ion Channel Modulation: The G βγ dimer dissociates and directly interacts with membrane ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing K + efflux and cellular hyperpolarization, while simultaneously inhibiting voltage-gated Ca 2+ channels to prevent neurotransmitter release.
GPCR signaling cascade initiated by the nonapeptide binding to the sst4 receptor.
Conclusion
The nonapeptide H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH represents a triumph in rational peptide design. By carefully manipulating the residues flanking the core beta-turn and incorporating an N-terminal Tyrosine, researchers successfully engineered a molecule that achieves sub-nanomolar affinity for sst4 while maintaining a >300-fold selectivity window against competing somatostatin receptors[2]. When synthesized using the highly controlled, self-validating SPPS and oxidative folding protocols outlined above, this peptide serves as a premier pharmacological tool for investigating the neuro-modulatory and anti-inflammatory roles of the sst4 receptor.
References
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Erchegyi, J., Waser, B., Schaer, J. C., Cescato, R., Brazeau, J. F., Rivier, J., & Reubi, J. C. (2003). Novel sst4-Selective Somatostatin (SRIF) Agonists. 3. Analogues Amenable to Radiolabeling. Journal of Medicinal Chemistry, 46(26), 5597-5605.[Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.[Link]
Sources
- 1. H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH | 647016-22-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H-Tyr-Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys-OH peptide [novoprolabs.com]
